Chiral Purity Differentiation via Vendor-Supplied Enantiomeric Excess (ee) Specifications
Commercial suppliers of (S)-(3-Methyltetrahydrofuran-3-yl)methanol provide quantitative enantiomeric purity specifications, typically expressed as enantiomeric excess (ee) or optical purity. The (S)-enantiomer (CAS 1123786-92-4) is supplied at specified purity levels (e.g., ≥95% , 97% [1], 98% ), which inherently define the maximum allowable (R)-enantiomer impurity. In contrast, the racemic mixture (CAS 15833-64-4) contains a 1:1 ratio of (S)- and (R)-enantiomers (0% ee), while the (R)-enantiomer (CAS 1268492-90-5) is also supplied at ≥97% purity. The procurement of the (S)-enantiomer with a verified ee value is essential for ensuring consistent stereochemical outcomes in subsequent reactions.
| Evidence Dimension | Enantiomeric Excess (ee) / Optical Purity |
|---|---|
| Target Compound Data | ≥95% to 98% ee (implied by chemical purity specification for a single enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 15833-64-4): 0% ee; (R)-enantiomer (CAS 1268492-90-5): ≥97% ee |
| Quantified Difference | Target compound vs. racemate: ≥95% ee difference; vs. (R)-enantiomer: opposite optical rotation |
| Conditions | Commercial vendor specifications for chemical purity of a single stereoisomer |
Why This Matters
The defined enantiomeric purity of the procured material directly governs the stereochemical fidelity of asymmetric syntheses and the biological activity of downstream products.
- [1] Cenmed. (n.d.). [(3S)-3-methyltetrahydrofuran-3-yl]methanol, 97% (Cat. C09-1548-843). View Source
